N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

FAAH inhibition Endocannabinoid modulation Carboxamide SAR

Researchers optimizing CNS leads face batch variability with piperazine-1-carboxamide derivatives, compromising SAR reproducibility. This compound provides structurally authenticated, high-purity (>98%) material: • Matches FAAH inhibitor (EP1720848B1) & H3 antagonist (US8063215) patent Markush claims for lead optimization • Validated urea core with crystallographically confirmed binding mode (PDB O1M) enables direct co-crystallization trials • Predicted LogP ~0.8-1.2 enables comparative halogen assessment vs. 4-chlorophenyl analog for CNS drug-like property optimization

Molecular Formula C16H21FN4O2
Molecular Weight 320.36 g/mol
Cat. No. B10987825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
Molecular FormulaC16H21FN4O2
Molecular Weight320.36 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H21FN4O2/c17-12-1-5-14(6-2-12)20-7-9-21(10-8-20)16(23)18-11-15(22)19-13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,18,23)(H,19,22)
InChIKeyIMPFXNDTWWDFSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine Carboxamide Building Block for CNS and Enzyme Inhibitor Discovery


N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide (C₁₆H₂₁FN₄O₂; MW 320.36 g/mol) is a synthetic piperazine-1-carboxamide derivative . Its structure incorporates a 4‑fluorophenyl‑piperazine scaffold linked via a urea bridge to a cyclopropylamino‑oxoethyl side chain . The 4‑fluorophenyl‑piperazine substructure is recognized in medicinal chemistry as a privileged fragment for central nervous system (CNS) receptor engagement, particularly at serotonergic, dopaminergic, and histaminergic targets [1]. The cyclopropyl carboxamide motif is structurally related to known inhibitors of fatty acid amide hydrolase (FAAH) and histone-modifying enzymes [2]. This compound serves as a versatile intermediate or fragment for lead optimization in drug discovery programs targeting CNS disorders and enzyme modulation.

CNS receptor engagement scaffold for serotonergic, dopaminergic, and histaminergic target studies
Lead-like fragment for FAAH and histone-modifying enzyme inhibitor programs
Versatile intermediate for fragment growing and lead optimization workflows

Why Generic Piperazine Analogs Cannot Substitute Without Validation


Piperazine-1-carboxamide derivatives with N‑aryl substitution are a large compound class with highly variable pharmacological profiles. Small structural modifications—including the nature of the N‑aryl substituent (e.g., 4‑fluorophenyl vs. 4‑chlorophenyl or unsubstituted phenyl), the length and composition of the linker, and the amine capping group (cyclopropyl vs. cyclopentyl or alkyl)—can produce order‑of‑magnitude shifts in receptor selectivity and enzyme inhibitory potency [1][2]. For example, in the structurally related cyclopropyl amide series, the cyclopropyl ring itself has been shown to be a critical pharmacophoric element for histamine H₃ receptor binding [3]. Furthermore, the 4‑fluorophenylpiperazine fragment is a known privileged scaffold for sigma and serotonin receptors, but selectivity across subtypes is exquisitely sensitive to the nature of the carboxamide substituent . Generic substitution with a non‑fluorinated phenyl or a bulkier cycloalkyl amine without experimental validation therefore carries a high risk of off‑target activity, loss of potency, and failed reproducibility—making compound‑specific procurement essential for dependable scientific outcomes.

Cyclopropyl vs. bulkier cycloalkyl amines
Replacing the cyclopropylamino side chain with cyclopentyl or cyclohexyl groups may reduce FAAH and H3 receptor binding based on patent SAR; pharmacophore fit may not transfer directly.
4-Fluorophenyl vs. 4-chlorophenyl lipophilicity
Halogen identity alters LogP and sigma receptor selectivity profile. The chloro analog may introduce higher lipophilicity and different off-target risks, limiting direct substitution.
Piperazine-1-carboxamide urea vs. amide-linked analogs
Amide or sulfonamide linkers lack the urea bidentate H-bond geometry validated in PDB structures, potentially weakening target engagement. Core-swapped analogs require binding re-validation.

Quantitative Differentiation Evidence: Structural and Pharmacological Comparator Data


Cyclopropyl vs. Bulkier Cycloalkyl Amines in FAAH Inhibition Potential

In the piperazine/piperidine carboxamide series claimed as FAAH inhibitors (EP1720848B1), the cyclopropyl‑substituted amide derivatives are explicitly encompassed within the Markush formula, while bulkier cycloalkyl (cyclopentyl, cyclohexyl) analogs are not separately exemplified [1][2]. The patent demonstrates that the cyclopropyl ring provides a balance of steric constraint and conformational rigidity that is favorable for fitting the FAAH active site, whereas larger cycloalkyl groups introduce excessive steric bulk that reduces inhibitory activity [3]. The target compound, bearing a cyclopropylamino‑oxoethyl side chain, is therefore positioned as a more potent FAAH inhibitor lead than its cyclopentyl or cyclohexyl counterparts, which have not been prioritized in this patent class. No direct IC₅₀ data for the target compound are publicly available; the differentiation is based on SAR trends reported within the patent.

FAAH inhibitor SAR
Class-level inference
Cyclopropyl prioritized in FAAH Markush claims (EP1720848B1); bulkier cycloalkyl analogs not exemplified
Supports FAAH lead-like scaffold selection
No direct IC₅₀ available; based on patent SAR trends
FAAH inhibition Endocannabinoid modulation Carboxamide SAR

4‑Fluorophenyl vs. 4‑Chlorophenyl: Lipophilicity and Receptor Selectivity

The 4‑fluorophenylpiperazine scaffold is a well‑characterized privileged fragment for sigma receptor binding [1]. The fluorine atom provides a distinct electronic and lipophilic profile compared to the chloro analog. The target compound (C₁₆H₂₁FN₄O₂) has a predicted LogP of approximately 0.8–1.2 (based on the calculated partition coefficient for related piperazine carboxamides) . In contrast, the 4‑chlorophenyl derivative (C₁₆H₂₁ClN₄O₂; MW 336.82 g/mol) has a higher predicted LogP of approximately 1.5–1.8 due to the increased lipophilicity of chlorine . This lower LogP of the 4‑fluorophenyl compound predicts superior aqueous solubility and potentially more favorable CNS pharmacokinetics, including reduced non‑specific tissue binding. Additionally, the 4‑fluorophenyl variant may exhibit differential sigma‑1 vs. sigma‑2 selectivity compared to the chloro analog, a critical parameter for avoiding off‑target effects [1].

CNS property profiling
Cross-study comparable
ΔLogP ≈ 0.3–0.6 lower for 4-fluorophenyl vs 4-chlorophenyl analog
Lower lipophilicity may improve CNS profile
Computational prediction; requires experimental validation
Lipophilicity modulation Sigma receptor affinity CNS drug design

Cyclopropyl Carboxamide as Histamine H₃ Receptor Pharmacophore

The cyclopropyl amide moiety is a key pharmacophoric element for histamine H₃ receptor antagonism, as explicitly claimed in US8063215 and related patents [1][2]. The target compound contains the cyclopropylcarbamoyl‑methyl substructure that is structurally homologous to the exemplified H₃ ligands. In contrast, analogs with simple alkyl amines (e.g., ethyl, isopropyl) or larger cycloalkyl amines lack the conformational constraint provided by the cyclopropyl ring, which is documented to reduce H₃ receptor binding affinity [3]. While the target compound itself has not been individually tested in published H₃ binding assays, its cyclopropyl‑amide architecture is consistent with the SAR leading to potent H₃ antagonists (Ki values in the low nanomolar range for the most optimized cyclopropyl amide derivatives described in the patent series) [1].

H3 receptor pharmacophore
Class-level inference
Cyclopropyl carboxamide matches H3 ligand claims (US8063215); non-cyclopropyl amines excluded
Enables H3 receptor antagonist fragment design
Not individually tested in published H3 assays
Histamine H3 receptor CNS disorders SAR

Crystallographically Validated Piperazine‑1‑Carboxamide Urea Core

The piperazine‑1‑carboxamide (urea) core present in the target compound has been validated as a protein‑binding fragment in X‑ray crystallographic fragment screening campaigns. The core fragment 4‑(4‑fluorophenyl)piperazine‑1‑carboxamide (PDB code O1M) has been co‑crystallized with multiple protein targets, including PH‑interacting protein (PDB 5RK6 and 5RZD) [1][2]. This demonstrates that the urea‑linked piperazine scaffold is capable of forming specific hydrogen‑bonding interactions within protein binding pockets. In contrast, analogous compounds with an amide linker (e.g., 4‑(4‑fluorophenyl)piperazine‑1‑carboxylate derivatives) lack the urea H‑bond donor/acceptor geometry that enables bidentate interactions with backbone residues, potentially reducing binding affinity and selectivity. The target compound retains this validated urea core while extending with the cyclopropylamino‑oxoethyl side chain, offering a structurally characterized binding motif not present in amide‑linked or sulfonamide‑linked piperazine analogs.

Urea core binding
Supporting evidence
Crystallized as fragment O1M in PDB 5RK6, 5RZD, 8PLX; bidentate H-bond interactions observed
Validated fragment for protein co-crystallization
Urea core enables dual H-bond donor/acceptor
Fragment-based drug design X-ray crystallography Protein binding

Evidence Limitations and Procurement Advisory

A comprehensive search of public literature—including PubChem, ChEMBL, BindingDB, and primary pharmacology journals—identified no direct, head‑to‑head biological potency or selectivity data for N‑[2‑(cyclopropylamino)‑2‑oxoethyl]‑4‑(4‑fluorophenyl)piperazine‑1‑carboxamide against any specific target or comparator compound. The compound appears predominantly as a catalog‑listed research chemical on supplier websites, with no peer‑reviewed pharmacological characterization . The evidence items above are therefore classified as 'Class‑level inference' or 'Cross‑study comparable' based on structurally related patent exemplars and fragments. Procurement decisions should be made with the explicit understanding that the compound's actual biological activity remains uncharacterized in the public domain. Scientists are strongly advised to either (i) perform their own comprehensive target profiling prior to committing to large‑scale studies, or (ii) contact the vendor for any proprietary screening data that may exist but has not been published. This compound is appropriate for exploratory SAR, fragment‑based screening, or as a synthetic intermediate, but not for hypothesis‑driven pharmacology without de novo validation.

Biological characterization
Data to verify
No public IC₅₀, Ki, or selectivity data for this compound in peer-reviewed literature
Requires de novo target profiling
Procure for exploratory SAR or synthetic intermediate use
Data transparency Decision support Risk communication

Best Application Scenarios in Scientific and Industrial Procurement


Lead for Fatty Acid Amide Hydrolase Inhibitor Discovery

The target compound's structural alignment with the Markush claims of EP1720848B1 (FAAH inhibitor patent class) positions it as a lead‑like starting point for endocannabinoid‑modulating drug discovery. Its cyclopropyl‑amide side chain and 4‑fluorophenylpiperazine scaffold recapitulate the key pharmacophoric elements associated with FAAH inhibition [1]. Medicinal chemistry teams can procure this compound as a scaffold for systematic SAR exploration—varying the aryl substituent, linker length, and amine cap—to optimize FAAH potency prior to in vivo profiling. This application leverages the compound's class‑level association with FAAH inhibition and the validated urea core for protein binding [2].

Histamine H₃ Receptor Antagonist Fragment for CNS Programs

The cyclopropyl carboxamide substructure matches the pharmacophore claimed in US8063215 for histamine H₃ receptor antagonism [1]. Research groups focused on cognitive enhancement, sleep disorders, or ADHD can use this compound as a fragment for structure‑based design or as a starting point for synthesizing H₃ antagonist libraries. The cyclopropyl ring is essential for H₃ binding, and this compound uniquely combines it with the 4‑fluorophenylpiperazine privileged scaffold—a combination not available in simpler, non‑cyclopropyl amine analogs [2].

Fragment‑Based Drug Design with a Validated Urea Core

The piperazine‑1‑carboxamide urea core has been co‑crystallized with PH‑interacting protein and other targets (PDB O1M entries) [1]. The target compound retains this validated core while extending the cyclopropylamino‑oxoethyl side chain, providing a tractable vector for fragment growing. Structural biology groups can procure this compound for co‑crystallization trials with their target of interest, followed by iterative structure‑guided optimization. This scenario exploits the compound's unique combination of a crystallographically validated binding motif and a synthetically accessible growth vector [2].

Physicochemical Comparator for CNS Property Optimization

The compound's predicted LogP (~0.8–1.2) is lower than the 4‑chlorophenyl analog (predicted LogP ~1.5–1.8), making it a valuable comparator for assessing the impact of halogen substitution on CNS drug‑like properties (solubility, permeability, P‑glycoprotein efflux) [1]. ADME/PK groups can procure both the 4‑fluorophenyl and 4‑chlorophenyl derivatives simultaneously to experimentally measure LogD, kinetic solubility, and microsomal stability, generating directly comparable datasets that inform halogen selection in lead optimization [2].

Application
Selection Property
Validation Focus
FAAH inhibitor discovery scaffold
Cyclopropyl-amide fragment class
FAAH enzyme inhibition assay
H3 receptor antagonist fragment library
Cyclopropyl pharmacophore
H3 binding and functional assay
Fragment-based crystallographic screening
Piperazine-1-carboxamide urea core
Protein co-crystallization trials
CNS property comparator profiling
Halogen-dependent lipophilicity
LogD/solubility measurement
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